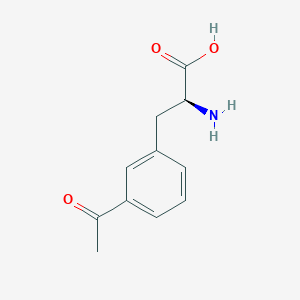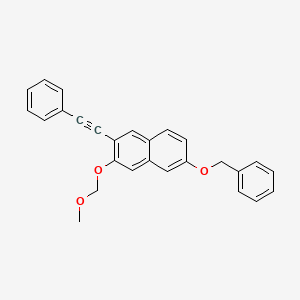
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of benzyloxy, methoxymethoxy, and phenylethynyl groups attached to a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene core can be synthesized through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base.
Introduction of the methoxymethoxy group: The methoxymethoxy group can be introduced through the reaction of the naphthalene derivative with methoxymethyl chloride in the presence of a base.
Introduction of the phenylethynyl group: The phenylethynyl group can be introduced via Sonogashira coupling reaction using phenylacetylene and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, methoxymethyl chloride, phenylacetylene, and suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or other reduced derivatives.
科学的研究の応用
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and advanced coatings.
作用機序
The mechanism of action of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Generation of reactive intermediates: It may generate reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Benzyloxy)-2-(phenylethynyl)naphthalene: Lacks the methoxymethoxy group, which may affect its chemical properties and applications.
3-(Methoxymethoxy)-2-(phenylethynyl)naphthalene: Lacks the benzyloxy group, which may influence its reactivity and biological activities.
6-(Benzyloxy)-3-(methoxymethoxy)naphthalene:
Uniqueness
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is unique due to the presence of all three functional groups (benzyloxy, methoxymethoxy, and phenylethynyl) attached to the naphthalene core
特性
CAS番号 |
390810-66-9 |
|---|---|
分子式 |
C27H22O3 |
分子量 |
394.5 g/mol |
IUPAC名 |
3-(methoxymethoxy)-2-(2-phenylethynyl)-6-phenylmethoxynaphthalene |
InChI |
InChI=1S/C27H22O3/c1-28-20-30-27-18-25-17-26(29-19-22-10-6-3-7-11-22)15-14-23(25)16-24(27)13-12-21-8-4-2-5-9-21/h2-11,14-18H,19-20H2,1H3 |
InChIキー |
CKJKJYGHYQUTGL-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


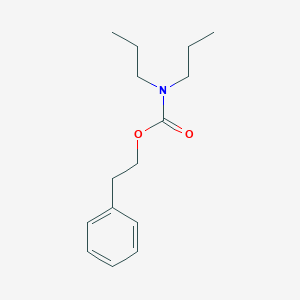


![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
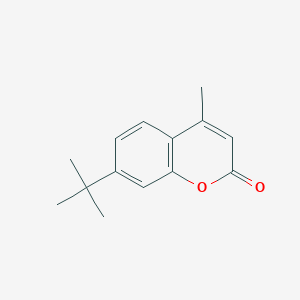
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
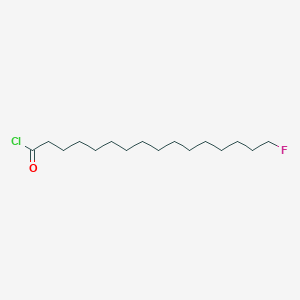
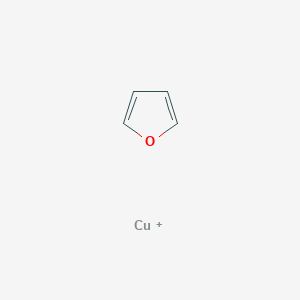
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)


